Sec-butyl isopropyl ether
Overview
Description
Sec-butyl isopropyl ether is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound has the molecular formula C₇H₁₆O and is known for its relatively low boiling point and lack of hydrogen bonding, which makes it a useful solvent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing sec-butyl isopropyl ether is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction would typically involve the reaction of sec-butyl alcohol with isopropyl bromide in the presence of a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Chemical Reactions Analysis
Types of Reactions: Sec-butyl isopropyl ether can undergo several types of chemical reactions, including:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid or hydroiodic acid.
Oxidation: Ethers can be oxidized to form peroxides, although this is less common for this compound due to its structure.
Common Reagents and Conditions:
Hydrobromic Acid (HBr): Used for acidic cleavage reactions.
Sodium Hydride (NaH): Used in the Williamson ether synthesis.
Major Products Formed:
Sec-butyl Bromide and Isopropyl Alcohol: Formed from the acidic cleavage of this compound with hydrobromic acid.
Scientific Research Applications
Sec-butyl isopropyl ether is used in various scientific research applications, including:
Solvent in Organic Synthesis: Due to its relatively low boiling point and lack of hydrogen bonding, it is used as a solvent in organic synthesis.
Intermediate in Chemical Reactions: It serves as an intermediate in the synthesis of other organic compounds.
Industrial Applications: Used in the production of perfumes, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action for sec-butyl isopropyl ether primarily involves its role as a solvent or intermediate in chemical reactions. In acidic cleavage reactions, the ether oxygen is protonated, making it a good leaving group. This allows for the cleavage of the C-O bond, resulting in the formation of alkyl halides and alcohols .
Comparison with Similar Compounds
Diethyl Ether: Another common ether with a similar structure but different alkyl groups.
Methyl Tert-butyl Ether: Used as a gasoline additive, it has different physical and chemical properties due to its tert-butyl group.
Uniqueness: Sec-butyl isopropyl ether is unique due to its specific alkyl groups, which give it distinct physical and chemical properties compared to other ethers. Its structure allows for specific reactivity patterns, particularly in acidic cleavage reactions .
Properties
IUPAC Name |
2-propan-2-yloxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-5-7(4)8-6(2)3/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJLNXCHSKDYHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940082 | |
Record name | 2-[(Propan-2-yl)oxy]butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18641-81-1 | |
Record name | sec-Butyl isopropyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Propan-2-yl)oxy]butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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